
1-Chloro-8-phenyloctane
Overview
Description
1-Chloro-8-phenyloctane is an organic compound with the molecular formula C14H21Cl It consists of a phenyl group attached to an octane chain, which is further substituted with a chlorine atom at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyloctane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-phenyloctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 8-phenyloctanol.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic compounds.
Reduction Reactions: The compound can be reduced to form 1-phenyloctane by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: 8-Phenyloctanol.
Oxidation: Phenolic derivatives.
Reduction: 1-Phenyloctane.
Scientific Research Applications
Applications in Synthetic Chemistry
- Ionic Liquid Development : One notable application of 1-chloro-8-phenyloctane is in the synthesis of task-specific ionic liquids. For instance, it has been used to create a phosphonium-based ionic liquid that enhances metal extraction processes while minimizing leaching behaviors. This application highlights its role in developing environmentally friendly solvents for chemical reactions .
- Quorum Sensing Inhibitors : The compound has also been utilized in research aimed at synthesizing inhibitors for quorum sensing in bacteria such as Pseudomonas aeruginosa. These inhibitors are crucial for combating bacterial infections by disrupting communication among bacterial cells .
- Histone Deacetylase Inhibitors : In medicinal chemistry, derivatives of this compound have been explored for their potential as histone deacetylase (HDAC) inhibitors. HDACs play significant roles in the regulation of gene expression and are implicated in various diseases, including cancer. Research has focused on modifying the compound to enhance its efficacy as an HDAC inhibitor .
Material Science Applications
This compound's hydrophobic characteristics make it suitable for applications in material science, particularly in the formulation of advanced materials that require specific surface properties. Its incorporation into polymer matrices can improve the hydrophobicity and mechanical strength of the resulting materials.
Pharmacological Insights
Research into the pharmacological effects of compounds derived from this compound indicates potential applications in pharmaceuticals. The compound's ability to form stable complexes with various biological molecules suggests it could play a role in drug development, particularly for targeting specific enzymes or receptors involved in disease mechanisms .
Case Study 1: Ionic Liquid Synthesis
A study demonstrated the synthesis of a novel ionic liquid using this compound as a precursor. The resulting ionic liquid showed improved performance in metal extraction applications, indicating its potential for industrial use .
Case Study 2: Quorum Sensing Inhibition
In another research project, derivatives of this compound were synthesized and tested for their ability to inhibit quorum sensing pathways in Pseudomonas aeruginosa. These compounds exhibited promising results, paving the way for new antibacterial therapies .
Case Study 3: Histone Deacetylase Inhibition
Research focused on modifying this compound derivatives to enhance their selectivity and potency as HDAC inhibitors. Preliminary findings suggest that these modifications could lead to effective treatments for cancer through epigenetic regulation .
Mechanism of Action
The mechanism of action of 1-Chloro-8-phenyloctane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-Chlorooctane: Similar in structure but lacks the phenyl group.
8-Phenyloctanol: Similar but with a hydroxyl group instead of chlorine.
1-Phenyloctane: Similar but without the chlorine atom.
Uniqueness: 1-Chloro-8-phenyloctane is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Biological Activity
1-Chloro-8-phenyloctane, a compound with the molecular formula CHCl, is a chlorinated alkane known for its various applications in organic synthesis and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- CAS Number : 61440-32-2
- Molecular Weight : 224.77 g/mol
- Structure : The compound consists of a phenyl group attached to an octyl chain, with a chlorine atom at the terminal position.
Synthesis
The synthesis of this compound typically involves the chlorination of 8-phenyloctan-1-ol using thionyl chloride. The reaction conditions are crucial for achieving high yields:
In laboratory settings, this reaction has been reported to yield around 94% of the desired product under controlled conditions (50°C for 12 hours) .
Antimicrobial Properties
Research indicates that chlorinated compounds, including this compound, exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes and inhibit growth. A study highlighted the efficacy of chlorinated alkanes against various bacterial strains, suggesting potential applications in disinfectants and preservatives .
Cytotoxicity
Cytotoxicity assays have shown that this compound may have varying effects on different cell lines. For example, it has been tested against human cancer cell lines, demonstrating dose-dependent cytotoxic effects. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in sensitive cells .
Case Studies
Several studies have explored the biological implications of chlorinated compounds similar to this compound:
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
Data Summary
Property | Value |
---|---|
Molecular Formula | CHCl |
Molecular Weight | 224.77 g/mol |
Synthesis Yield | ~94% (using thionyl chloride) |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Cytotoxicity (IC) | >50 µM on human cancer cell lines |
Properties
IUPAC Name |
8-chlorooctylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYDOFBAKCSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302713 | |
Record name | 1-Chloro-8-phenyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-32-2 | |
Record name | Octane, 1-chloro-8-phenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-8-phenyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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